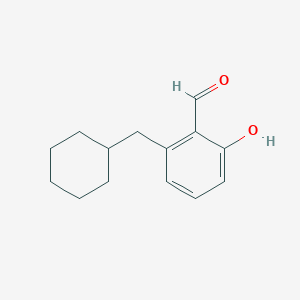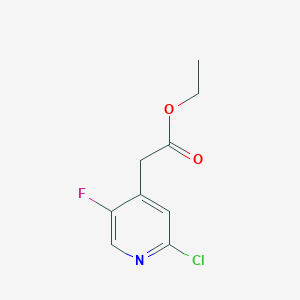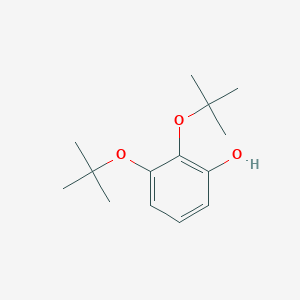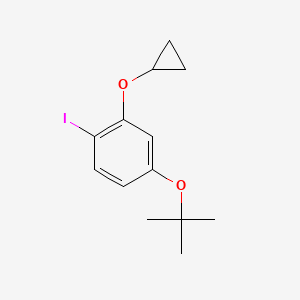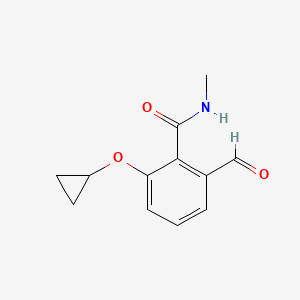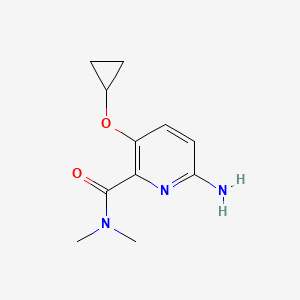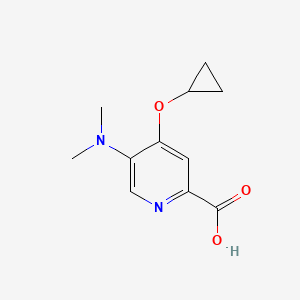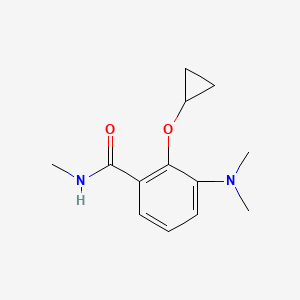![molecular formula C22H27ClN2O2 B14835818 2-Benzyl-4-(3-methoxyphenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14835818.png)
2-Benzyl-4-(3-methoxyphenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl-4-(3-methoxyphenyl)-2,7-diazaspiro[45]decan-1-one hydrochloride is a synthetic organic compound belonging to the class of diazaspiro compounds These compounds are characterized by a spiro-connected bicyclic structure containing nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4-(3-methoxyphenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride typically involves a multi-step process. The starting materials often include benzylamine and 3-methoxybenzaldehyde. The key steps in the synthesis include:
Condensation Reaction: Benzylamine reacts with 3-methoxybenzaldehyde to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with a suitable reagent, such as a dihaloalkane, to form the spirocyclic structure.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzyl-4-(3-methoxyphenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted diazaspiro compounds.
Wissenschaftliche Forschungsanwendungen
2-Benzyl-4-(3-methoxyphenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a kinase inhibitor, particularly targeting receptor interaction protein kinase 1 (RIPK1), which is involved in necroptosis.
Pharmacology: The compound is explored for its anti-inflammatory and anti-necroptotic effects in cellular models.
Biological Research: It is used in studies investigating cell death pathways and inflammatory diseases.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new pharmaceuticals and chemical intermediates.
Wirkmechanismus
The mechanism of action of 2-Benzyl-4-(3-methoxyphenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride involves inhibition of RIPK1 kinase activity. By blocking RIPK1, the compound prevents the activation of the necroptosis pathway, thereby reducing cell death and inflammation . The molecular targets include RIPK1 and associated signaling pathways involved in programmed cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with potential kinase inhibitory activity.
1-Phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-3-one: A compound with a similar spirocyclic structure used in medicinal chemistry.
Uniqueness
2-Benzyl-4-(3-methoxyphenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride is unique due to its specific substitution pattern and its potent inhibitory activity against RIPK1. This makes it a valuable compound for research in necroptosis and inflammatory diseases.
Eigenschaften
Molekularformel |
C22H27ClN2O2 |
|---|---|
Molekulargewicht |
386.9 g/mol |
IUPAC-Name |
2-benzyl-4-(3-methoxyphenyl)-2,9-diazaspiro[4.5]decan-1-one;hydrochloride |
InChI |
InChI=1S/C22H26N2O2.ClH/c1-26-19-10-5-9-18(13-19)20-15-24(14-17-7-3-2-4-8-17)21(25)22(20)11-6-12-23-16-22;/h2-5,7-10,13,20,23H,6,11-12,14-16H2,1H3;1H |
InChI-Schlüssel |
CLYFFJUVBKMEJE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C2CN(C(=O)C23CCCNC3)CC4=CC=CC=C4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


